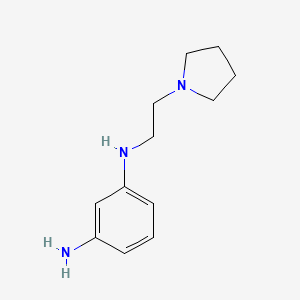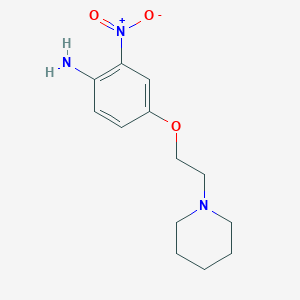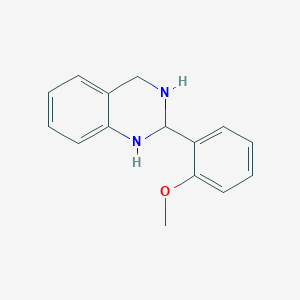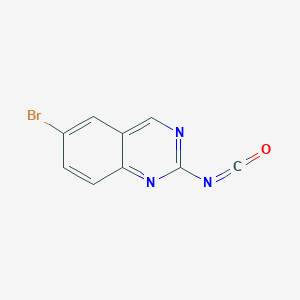
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxy group at the 6th position and two methyl groups at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with aniline derivatives, followed by cyclization in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
化学反应分析
Types of Reactions: 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives, depending on the electrophile used.
科学研究应用
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in the treatment of diseases like cancer.
相似化合物的比较
- 6-Hydroxy-3,4-dihydroquinolin-2-one
- 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 3,4-Dihydro-1H-quinolin-2-one
Comparison: While these compounds share a similar quinolinone core, 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one is unique due to the presence of two methyl groups at the 3rd position. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications. For example, the additional methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
6-hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-7-5-8(13)3-4-9(7)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14) |
InChI 键 |
NMRIFMVUXFJJHB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C=CC(=C2)O)NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


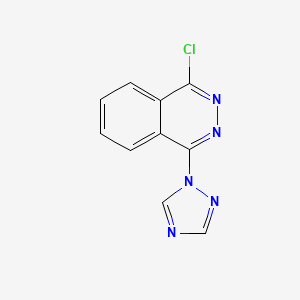
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)

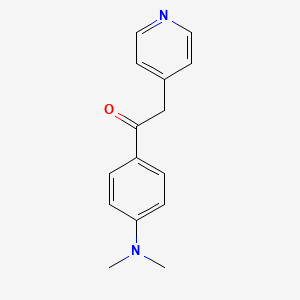
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
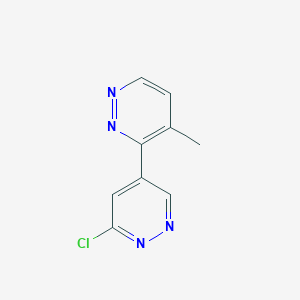
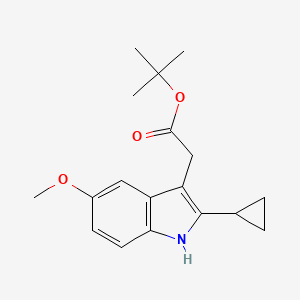
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
